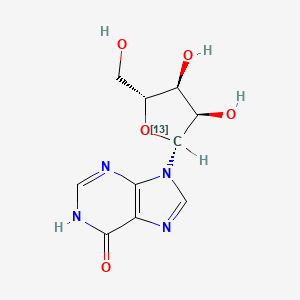
Inosine-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Inosine-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into inosine. Inosine is an endogenous purine nucleoside produced by the catabolism of adenosine. It has various biological roles, including anti-inflammatory, immunomodulatory, and neuroprotective effects .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of isotopically labeled compounds like Inosine-13C typically involves biosynthetic methods. One common strategy is the use of bacterial cultures, such as Escherichia coli, to incorporate the carbon-13 isotope into ribonucleoside 5′-triphosphates (rNTPs), which are then used to synthesize inosine .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are cultured in media containing carbon-13 labeled substrates, which are then metabolized to produce this compound. The compound is subsequently purified using techniques such as high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
Inosine-13C undergoes various chemical reactions, including:
Oxidation: Inosine can be oxidized to produce hypoxanthine.
Reduction: Reduction of inosine can lead to the formation of dihydroinosine.
Substitution: Inosine can undergo nucleophilic substitution reactions, particularly at the ribose moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are commonly used in substitution reactions.
Major Products
Oxidation: Hypoxanthine
Reduction: Dihydroinosine
Substitution: Various substituted inosine derivatives
科学的研究の応用
Inosine-13C is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic flux analysis to trace metabolic pathways and understand cellular metabolism.
Medicine: Investigated for its potential therapeutic effects, including neuroprotection and immunomodulation.
Industry: Utilized in the development of pharmaceuticals and as a tracer in environmental studies.
作用機序
Inosine-13C exerts its effects through several mechanisms:
Neuroprotection: Promotes axonal growth and neuronal survival by acting as an agonist for adenosine receptors.
Immunomodulation: Modulates immune responses by influencing cytokine production and immune cell activity.
Metabolic Regulation: Enhances mitochondrial respiration and energy production under nutrient-starved conditions by inducing the expression of Rag GTPases and activating the mTORC1 signaling pathway.
類似化合物との比較
Similar Compounds
Adenosine-13C: Another carbon-13 labeled purine nucleoside with similar biological roles.
Guanosine-13C: A carbon-13 labeled guanine nucleoside used in similar research applications.
Uniqueness
Inosine-13C is unique due to its specific incorporation into metabolic pathways and its distinct biological effects, such as neuroprotection and immunomodulation. Unlike adenosine-13C, which primarily acts on adenosine receptors, this compound has broader applications in metabolic studies and therapeutic research .
特性
分子式 |
C10H12N4O5 |
|---|---|
分子量 |
269.22 g/mol |
IUPAC名 |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1/i10+1 |
InChIキー |
UGQMRVRMYYASKQ-OGIWRBOVSA-N |
異性体SMILES |
C1=NC2=C(C(=O)N1)N=CN2[13C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
正規SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


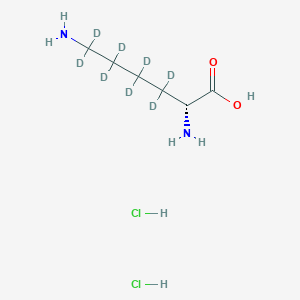
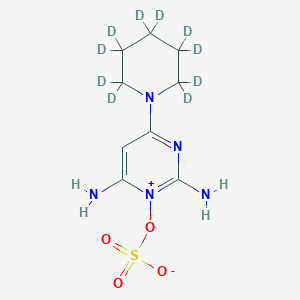
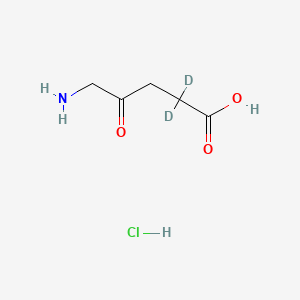
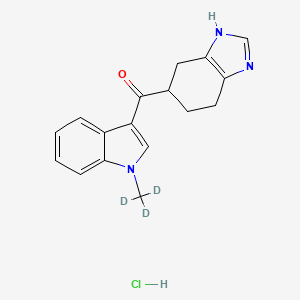


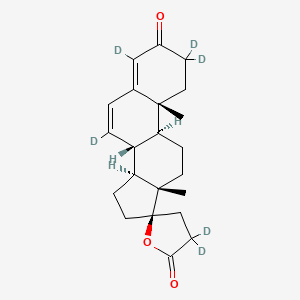
![[(2R,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12410218.png)
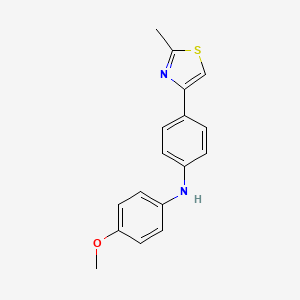
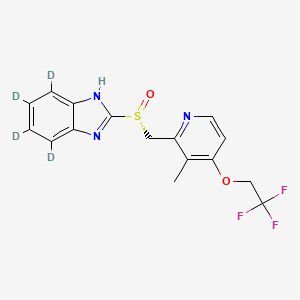


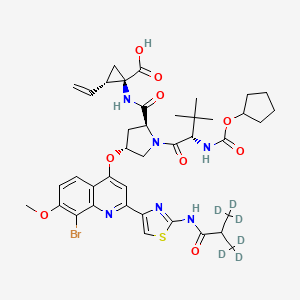
![3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B12410251.png)
